Diphenyliodonium Perchlorate
Overview
Description
Diphenyliodonium Perchlorate is a chemical compound with the molecular formula C12H10ClIO4 and a molecular weight of 380.56 . It is a solid at 20 degrees Celsius .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of heteroaromatic compounds with diphenylene iodonium trifluoromethanesulfonate in the presence of 5 mol% Pd (OAc) 2 under mild reaction conditions (THF, 60 °C, 24 h) .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 4 oxygen atoms .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the phenylation of heteroaromatic compounds . It can also be used as a photosensitizer in the photopolymerization of acrylates .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 175.0 to 177.0 °C . It is soluble in methanol .Scientific Research Applications
Electrochemical Properties : Diphenyliodonium salts, including perchlorate derivatives, exhibit notable electrochemical properties. For example, in a study by Mbarak and Peters (1983), pulse polarograms for the reduction of diphenyliodonium halides, which include perchlorate derivatives, in dimethylformamide, revealed multiple reduction waves. These were associated with the formation of different products like diphenylmercury and iodobenzene, suggesting the salts' utility in electrochemical reactions and analysis (Mbarak & Peters, 1983).
Photo-Induced Cross-Linking : Diphenyliodonium salts are also used to photoinitiate cationic cross-linking of divinyl ethers. Kahveci, Tasdelen, and Yagcı (2008) demonstrated the utility of diphenyliodonium salts with highly nucleophilic counter anions in initiating vigorous polymerizations under light exposure. This indicates their potential in developing photo-sensitive polymers and materials (Kahveci, Tasdelen, & Yagcı, 2008).
Chemically Amplified Resists : In the field of photolithography and material science, diphenyliodonium salts have shown promise as photo-acid generators. Tarumoto et al. (2005) researched a diphenyliodonium salt with an environment-friendly dye as an anion, which exhibited suitable photosensitivity for use as a chemically amplified resist. This suggests its application in developing photoresists for micropatterning and semiconductor manufacturing (Tarumoto et al., 2005).
Synthesis of Polybrominated Diphenyl Ethers : Marsh et al. (1999) synthesized various polybrominated diphenyl ethers (PBDEs) using diphenyliodonium salts. These compounds are important as flame retardants in various products, and this research highlights the role of diphenyliodonium perchlorate in synthesizing environmentally significant compounds (Marsh et al., 1999).
Inhibition of Cytochrome P450 Reductase : Diphenyliodonium compounds, including perchlorate derivatives, have been studied for their inhibitory effects on certain enzymes like cytochrome P450 reductase. Tew (1993) found that diphenyliodonium chloride acts as an irreversible, time-dependent inhibitor of this enzyme, demonstrating the potential of this compound in biochemical and pharmacological research (Tew, 1993).
Molecular Structure Studies : The crystal and molecular structures of diphenyliodonium salts, including perchlorate derivatives, have been studied for understanding their physicochemical properties. Chernov'yants et al. (2012) investigated the structure of diphenyliodonium triiodide, which contributes to the understanding of the structural characteristics of similar compounds (Chernov'yants et al., 2012).
Mechanism of Action
Target of Action
Diphenyliodonium Perchlorate is primarily used as a radical initiator in the photopolymerization of acrylates . The compound’s primary targets are the photosensitizers used in the polymerization process .
Mode of Action
The mode of action of this compound involves electron transfer from the excited state of the photosensitizer to the iodonium salt, resulting in initiating radicals . This process is facilitated by the presence of a suitable co-initiator . The co-initiator-based radical undergoes fast and irreversible C–I bond cleavage, giving a phenyl radical that is active for initiation of polymerization .
Biochemical Pathways
The biochemical pathway affected by this compound is the photopolymerization of acrylates . The compound acts as a radical initiator, triggering a chain reaction that leads to the polymerization of the acrylate monomers . The downstream effects include the formation of a polymer matrix, which is the desired outcome of the process .
Pharmacokinetics
Most of the iodonium salts, including this compound, exhibit no large differences regarding their reactivity in the initiation of polymerization . The introduction of a nitro group in the para position of the phenyl ring of the co-initiator results in a significant increase in the rate of polymerization and degree of monomer conversion .
Result of Action
The result of this compound’s action is the initiation of the polymerization process, leading to the formation of a polymer matrix . This is achieved through the generation of initiating radicals, which trigger a chain reaction leading to the polymerization of the acrylate monomers .
Action Environment
The action of this compound is influenced by environmental factors such as light and the presence of a suitable co-initiator . The compound exhibits photosensitivity, making it suitable for use as a chemically amplified resist under both 365 and 405 nm light . The functionality of the photosensitizer is determined by the presence of a suitable co-initiator . Furthermore, the compound has been described as an environment-friendly photo-acid generator , indicating its stability and efficacy in various environmental conditions.
Properties
IUPAC Name |
diphenyliodanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599382 | |
Record name | Diphenyliodanium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-13-5 | |
Record name | Diphenyliodanium perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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